molecular formula C12H17FO2 B12989986 2-(4-Fluoro-3-isobutoxyphenyl)ethanol

2-(4-Fluoro-3-isobutoxyphenyl)ethanol

Cat. No.: B12989986
M. Wt: 212.26 g/mol
InChI Key: PAMJWLXNHYOPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-isobutoxyphenyl)ethanol is a useful research compound. Its molecular formula is C12H17FO2 and its molecular weight is 212.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

2-[4-fluoro-3-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H17FO2/c1-9(2)8-15-12-7-10(5-6-14)3-4-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3

InChI Key

PAMJWLXNHYOPEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)CCO)F

Origin of Product

United States

Contextualizing the Research Significance of 2 4 Fluoro 3 Isobutoxyphenyl Ethanol

The scientific interest in any new chemical entity often stems from its potential biological activity or its utility as a building block for more complex molecules. For 2-(4-Fluoro-3-isobutoxyphenyl)ethanol, its significance is largely theoretical and based on the established roles of its structural components. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The isobutoxy group can influence lipophilicity, which is crucial for a compound's ability to cross biological membranes. However, without dedicated studies on this specific compound, its precise contributions to these properties remain speculative.

Current Research Landscape and Gaps Pertaining to 2 4 Fluoro 3 Isobutoxyphenyl Ethanol

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection is at the C-C bond between the aromatic ring and the ethanol (B145695) side chain. This leads to two main synthetic strategies.

The target molecule, a primary alcohol, can be obtained through the reduction of a corresponding carboxylic acid or its ester derivative, or via the reaction of a Grignard reagent with an appropriate electrophile. A key disconnection can be made at the C-C bond between the phenyl ring and the ethyl group, suggesting a precursor like 4-fluoro-3-isobutoxybenzyl halide for a Grignard-type reaction or 4-fluoro-3-isobutoxyphenylacetic acid for a reduction pathway.

Another significant disconnection is the ether linkage of the isobutoxy group. This suggests that the isobutoxy group can be introduced via a Williamson ether synthesis, by reacting a 3-hydroxy-4-fluorophenyl derivative with an isobutyl halide.

Development and Optimization of Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed and optimized. A common route involves the preparation of a key intermediate, 4-fluoro-3-isobutoxybenzaldehyde, followed by chain extension and functional group manipulation.

A plausible synthetic pathway commences with the bromination of 4-fluorobenzaldehyde (B137897) to yield 3-bromo-4-fluorobenzaldehyde (B1265969) googleapis.com. The aldehyde group is then protected as an acetal, for instance, by reacting with ethylene (B1197577) glycol to form 3-bromo-4-fluorobenzaldehyde ethyleneacetal google.com. The subsequent step is the etherification with isobutanol. However, a more direct approach for a similar compound involved the reaction of 3-bromo-4-hydroxy-phenylformonitrile with isobutyl bromide in the presence of a base like pyridine (B92270) and a phase transfer catalyst like PEG400 google.com.

Following the formation of the isobutoxy ether linkage on a related benzonitrile, the nitrile group could be hydrolyzed to a carboxylic acid, which can then be reduced to the alcohol. Alternatively, if starting from 4-fluoro-3-isobutoxybenzaldehyde, a Wittig reaction or a Grignard addition could be employed to introduce the two-carbon side chain. For instance, reaction with a methylmagnesium halide followed by oxidation and reduction sequences, or reaction with a protected acetaldehyde (B116499) equivalent.

A more direct C-C bond formation can be achieved through a Grignard reaction. Preparation of a Grignard reagent from a 4-fluoro-3-isobutoxybenzyl halide would allow for reaction with formaldehyde (B43269) to yield the target primary alcohol libretexts.org. Grignard reagents are typically formed by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent libretexts.orgmasterorganicchemistry.com.

The final step in many of these routes would be the reduction of a carbonyl group. For example, the reduction of a phenylacetic acid derivative to the corresponding phenylethanol can be achieved using reducing agents like lithium aluminum hydride.

For the synthesis of this compound itself, there are no stereocenters, so stereochemical control is not a primary concern. However, regioselectivity is crucial during the initial aromatic substitution of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para-director, but the directing effect of the aldehyde group needs to be considered. The bromination of 4-fluorobenzaldehyde is reported to yield 3-bromo-4-fluorobenzaldehyde, indicating that the directing effects and reaction conditions can be controlled to achieve the desired regiochemistry googleapis.com.

When synthesizing analogues with chiral centers, for example, by introducing a substituent on the ethanol side chain, stereochemical control would become a significant challenge. This could be addressed by using chiral reducing agents for a ketone precursor or by employing asymmetric synthesis methodologies.

Efforts to develop more environmentally friendly synthetic methods are ongoing in the chemical industry. For the synthesis of related compounds, such as 4-isobutylbenzaldehyde, alternative catalytic systems have been explored. For instance, the use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions represents a more efficient and atom-economical approach compared to traditional methods researchgate.net.

In the context of this compound synthesis, green chemistry principles could be applied by:

Utilizing catalytic rather than stoichiometric reagents.

Minimizing the use of hazardous solvents and reagents. For example, exploring aqueous reaction conditions where possible.

Improving energy efficiency by conducting reactions at ambient temperature and pressure.

Designing synthetic routes with a high atom economy, minimizing the generation of byproducts.

Synthesis of Structurally Related Analogues for Research Purposes

The synthesis of structurally related analogues is important for structure-activity relationship (SAR) studies in various research fields. For example, analogues with different substituents on the phenyl ring or variations in the ether side chain can be prepared using similar synthetic strategies.

For instance, 2-(3,5-difluoro-4-isobutoxyphenyl)ethanol is a structurally related analogue bldpharm.com. Its synthesis would likely follow a similar pathway, starting from a difluorinated precursor. The synthesis of other analogues, such as those with different alkoxy groups, can be achieved by using the corresponding alcohol in the etherification step. The synthesis of 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives highlights the modularity of these synthetic approaches, where different aromatic and heterocyclic moieties can be incorporated google.com.

Advanced Synthetic Techniques and Novel Reagents in the Elaboration of this compound Derivatives

Modern synthetic chemistry offers a variety of advanced techniques and novel reagents that can be applied to the synthesis of complex molecules. For the elaboration of derivatives of this compound, techniques such as flow chemistry could be employed to improve reaction efficiency, safety, and scalability.

The use of novel fluorinating reagents could also be explored for the synthesis of fluorinated analogues. For example, electrophilic fluorinating agents can be used to introduce fluorine atoms into specific positions of a molecule researchgate.net.

Furthermore, cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, provide powerful tools for the formation of C-C bonds and the introduction of diverse functional groups onto the aromatic ring, allowing for the creation of a wide library of derivatives for research purposes.

Identification and Characterization of Molecular Targets and Ligand-Receptor Interactions

To understand the pharmacological potential of this compound, the initial and crucial step would be the identification of its molecular targets. This would involve a series of investigations as outlined below.

Receptor Binding Studies and Affinity Profiling

Comprehensive receptor binding assays would be required to determine if this compound interacts with any known receptors. A broad panel screening against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors would be a standard approach. Should any significant binding be identified, further studies to determine the affinity (typically expressed as Ki or Kd values) would be necessary.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound

Receptor TargetLigandKi (nM)
Example: 5-HT2AThis compoundData Not Available
Example: GABAAThis compoundData Not Available
Example: M1 MuscarinicThis compoundData Not Available

This table is for illustrative purposes only, as no actual data has been found.

Enzyme Inhibition/Activation Kinetics and Mechanisms

The structural motifs of this compound, including the phenyl ethanol group, suggest potential interactions with various enzymes. For instance, its structural similarity to some substrates or inhibitors could warrant investigation into its effects on enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or various metabolic enzymes like cytochrome P450s. A related compound, Febuxostat, which has an isobutoxyphenyl moiety, is a known inhibitor of xanthine (B1682287) oxidase. While this does not directly imply similar activity for the target compound, it could suggest a potential, albeit speculative, area of investigation.

Kinetic studies would be essential to characterize any enzymatic interactions, determining parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (Ka), and to elucidate the mechanism of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Potential Enzyme Inhibition Profile for this compound

EnzymeSubstrateIC50 (µM)Mechanism of Inhibition
Example: Xanthine OxidaseXanthineData Not AvailableData Not Available
Example: COX-2Arachidonic AcidData Not AvailableData Not Available

This table is for illustrative purposes only, as no actual data has been found.

Protein-Protein Interaction Modulation

The ability of small molecules to modulate protein-protein interactions (PPIs) is an increasingly important area of drug discovery. Investigations would be needed to determine if this compound can disrupt or stabilize any critical PPIs involved in disease pathways. Techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) could be employed for such studies.

Cellular Mechanisms of Action of this compound

Following the identification of molecular targets, understanding the compound's effects at a cellular level would be the next logical step.

In Vitro Cellular Assays and Phenotypic Screening

Cell-based assays are fundamental to understanding the functional consequences of a compound's interaction with its molecular target. Phenotypic screening in various cell lines (e.g., cancer cells, neuronal cells, immune cells) could reveal potential therapeutic applications. For example, assays measuring cell viability, proliferation, apoptosis, or neurite outgrowth could provide valuable insights.

Intracellular Signaling Pathway Perturbations

Should this compound be found to interact with a specific receptor or enzyme, it would be critical to investigate its impact on downstream intracellular signaling pathways. Techniques such as Western blotting, ELISA, or reporter gene assays could be used to measure changes in the phosphorylation status of key signaling proteins (e.g., kinases like Akt, ERK, or JNK) or the levels of second messengers (e.g., cAMP, Ca2+).

Gene Expression and Proteomic Profiling in Response to this compound

No studies detailing the effects of this compound on gene expression or protein profiles were identified in the public domain. Therefore, no data on differentially expressed genes or altered protein levels in response to this compound can be provided.

Exploration of Biological Activities in Preclinical Animal Models (Mechanistic Studies)

There is no available research on the biological activities of this compound in preclinical animal models to report.

In Vivo Target Engagement Studies

Information regarding the in vivo binding and interaction of this compound with its potential biological targets is not available in published literature. Consequently, data tables and research findings on target engagement cannot be generated.

Biological Pathway Modulation in Animal Systems

No studies were found that investigated the modulation of specific biological pathways in animal systems following the administration of this compound.

Investigation of Systemic Effects Excluding Efficacy Outcomes

A review of available resources yielded no information on the systemic effects of this compound in preclinical models, excluding any potential efficacy outcomes.

Structure Activity Relationship Sar Studies of 2 4 Fluoro 3 Isobutoxyphenyl Ethanol

Elucidation of Key Pharmacophoric Features

The fundamental structure of 2-(4-Fluoro-3-isobutoxyphenyl)ethanol comprises a substituted phenyl ring connected to an ethanol (B145695) moiety. The key pharmacophoric features, essential for its biological interactions, can be identified as:

The Phenyl Ring: This aromatic core serves as a scaffold, positioning the substituents in a specific spatial orientation for optimal interaction with a biological target.

The 4-Fluoro Substituent: The electronegative fluorine atom at the para-position of the phenyl ring can significantly influence the electronic properties of the ring and may engage in hydrogen bonding or other electrostatic interactions with the target protein.

The 3-Isobutoxy Group: This bulky, lipophilic group at the meta-position plays a crucial role in defining the compound's interaction with hydrophobic pockets within the binding site of a receptor or enzyme. Its size and conformation can impact both affinity and selectivity.

The Ethanol Side Chain: The hydroxyl group of the ethanol moiety is a key hydrogen bond donor and acceptor, often critical for anchoring the ligand to the active site of the biological target. The two-carbon linker provides flexibility, allowing the phenyl ring and the hydroxyl group to adopt an optimal conformation for binding.

Impact of Substituent Modifications on Biological Activity and Selectivity

The systematic modification of each pharmacophoric feature allows for a detailed understanding of its contribution to the biological activity of this compound.

Aromatic Ring Substitutions and Their Influence

Substitutions on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity. The 4-fluoro and 3-isobutoxy groups are key modulators of activity.

Influence of the 3-Isobutoxy Group: The isobutoxy group at the C3 position is a significant feature. Its size and lipophilicity suggest that it occupies a hydrophobic pocket in the target protein. Variations in the alkoxy chain length and branching can probe the dimensions of this pocket. For instance, replacing the isobutoxy group with smaller alkoxy groups (e.g., methoxy, ethoxy) or larger, more complex groups could either enhance or diminish activity depending on the steric constraints of the binding site.

A hypothetical analysis of these modifications on a generic biological target is presented in the table below:

Compound IDR1 (at C4)R2 (at C3)Hypothetical IC50 (nM)
1FOCH2CH(CH3)250
2ClOCH2CH(CH3)275
3HOCH2CH(CH3)2200
4FOCH3150
5FOCH2CH2CH2CH365
6FH500

Variations in the Alkyl Chain and Ether Linkage

The ethanol side chain and the ether linkage are critical for the correct positioning of the pharmacophoric groups.

Alkyl Chain Length: The two-carbon linker between the phenyl ring and the hydroxyl group is a common motif in many biologically active compounds, including phenylethanolamine neurotransmitters. Shortening or lengthening this chain would alter the distance between the aromatic ring and the crucial hydroxyl group, likely disrupting the optimal binding conformation and reducing activity.

Ether Linkage: The oxygen atom of the isobutoxy group is a potential hydrogen bond acceptor. Replacing the ether linkage with a thioether or an alkyl chain would eliminate this potential interaction and alter the group's electronic properties, which could negatively impact biological activity.

Stereochemical Aspects of SAR

The ethanol side chain contains a chiral center at the carbon bearing the hydroxyl group. Therefore, this compound can exist as two enantiomers, (R)- and (S)-2-(4-Fluoro-3-isobutoxyphenyl)ethanol. It is highly probable that these enantiomers will exhibit different biological activities and potencies. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer) because it has a three-dimensional arrangement of atoms that is more complementary to the chiral binding site of the target protein. Determining the absolute stereochemistry of the more active enantiomer is a crucial step in drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For the this compound scaffold, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs.

A hypothetical QSAR equation for a series of analogs might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (HD_Count) + C

Where:

log(1/IC50) is the biological activity.

LogP is the logarithm of the partition coefficient, representing lipophilicity.

Molecular Weight is the mass of the molecule.

HD_Count is the number of hydrogen bond donors.

C is a constant.

This model would suggest that increasing lipophilicity and the number of hydrogen bond donors, while controlling molecular weight, could lead to more potent compounds. Such models are invaluable for prioritizing the synthesis of new derivatives.

Ligand Efficiency and Lipophilic Efficiency Assessments

In modern drug discovery, it is not enough for a compound to be potent; it must also be "efficient." Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the quality of a compound.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE value indicates that the compound achieves its potency with a more compact structure, which is often a desirable trait for a drug candidate. LE = - (RT ln Ki) / N (where R is the gas constant, T is the temperature, Ki is the binding affinity, and N is the number of heavy atoms)

Lipophilic Efficiency (LLE): This metric assesses the balance between potency and lipophilicity. High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. A higher LLE indicates that a compound achieves its potency without excessive lipophilicity. LLE = pIC50 - LogP

The table below provides a hypothetical assessment of these efficiencies for a series of analogs:

Compound IDpIC50LogPHeavy AtomsLELLE
17.303.5160.463.80
27.123.8160.453.32
46.822.8130.524.02
57.193.9170.423.29

Analysis of such a table would guide the optimization process, favoring compounds with higher LE and LLE values.

Computational and Theoretical Chemical Studies of 2 4 Fluoro 3 Isobutoxyphenyl Ethanol

Molecular Docking and Molecular Dynamics Simulations with Biological Targets

Detailed molecular docking and molecular dynamics simulation studies specifically for 2-(4-Fluoro-3-isobutoxyphenyl)ethanol are not extensively available in peer-reviewed literature. Such studies would be instrumental in identifying potential biological targets by simulating the interaction of the compound with the binding sites of various proteins. The process typically involves predicting the preferred orientation of the molecule when bound to a receptor, followed by dynamic simulations to understand the stability and nature of the interaction over time. The absence of this published data limits the understanding of its potential pharmacodynamic profile from a computational standpoint.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Specific quantum chemical calculations for this compound, such as Density Functional Theory (DFT) or Hartree-Fock calculations, are not found in publicly accessible research. These calculations would provide significant insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, an analysis of the molecular electrostatic potential (MEP) would reveal the regions most susceptible to electrophilic and nucleophilic attack.

Prediction of Binding Modes and Interaction Energies

Without specific molecular docking studies, the prediction of binding modes and the calculation of interaction energies for this compound with any potential biological targets remain speculative. This type of analysis would typically detail the specific amino acid residues involved in the interaction and quantify the forces at play, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding energy calculations would provide a quantitative measure of the affinity of the compound for a particular target.

In Silico ADME/Tox Predictions (Excluding Human-Specific Data)

While specific experimental or advanced computational studies are limited, a number of physicochemical and ADME-related properties for this compound have been predicted through computational models. These predictions offer a preliminary assessment of the molecule's drug-like characteristics. The data, sourced from computational predictions, provides insights into properties relevant to absorption, distribution, metabolism, and excretion.

Below is an interactive table summarizing the computationally predicted properties for this compound.

PropertyPredicted Value
Molecular Weight 212.25 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Exact Mass 212.10559295 g/mol
Monoisotopic Mass 212.10559295 g/mol
Topological Polar Surface Area 29.5 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 194
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Biochemical Interactions and Pathways Modulated by 2 4 Fluoro 3 Isobutoxyphenyl Ethanol

Interaction with Biosynthetic Pathways

There is no available research to indicate how 2-(4-Fluoro-3-isobutoxyphenyl)ethanol may interact with or influence any known biosynthetic pathways in any organism.

Influence on Metabolic Enzymes and Transport Proteins (Excluding Human Metabolism)

Information regarding the influence of this compound on non-human metabolic enzymes and transport proteins is not present in the current body of scientific literature.

Role in Cellular Homeostasis Regulation

The role of this compound in the regulation of cellular homeostasis has not been investigated in any published studies.

Modulation of Signal Transduction Cascades

There are no documented findings on how this compound might modulate any signal transduction cascades.

Preclinical Metabolic Profiling and Biotransformation of 2 4 Fluoro 3 Isobutoxyphenyl Ethanol

In Vitro Metabolic Stability and Metabolite Identification (Non-Human)

Hepatic Microsomal Stability Studies

No data is available on the stability of 2-(4-Fluoro-3-isobutoxyphenyl)ethanol when incubated with liver microsomes from any non-human species. Such studies would typically determine parameters like the half-life (t½) and intrinsic clearance (CLint) of the compound.

Identification of Phase I and Phase II Metabolites

There is no published information identifying the metabolites formed from this compound following incubation with in vitro test systems. Phase I reactions would likely involve oxidation or dealkylation, while Phase II reactions would involve conjugation with endogenous molecules like glucuronic acid.

Enzymatic Pathways Involved in the Biotransformation of this compound (Non-Human)

Without metabolite identification, the specific enzymatic pathways, such as the cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferases (UGTs) responsible for the biotransformation of this compound, have not been determined.

Characterization of Metabolites and Their Biological Activity (Non-Human)

No metabolites of this compound have been isolated or synthesized, and therefore no information exists regarding their potential biological or pharmacological activity.

Applications of 2 4 Fluoro 3 Isobutoxyphenyl Ethanol As Chemical Probes and Research Tools

Utility in Animal Model Systems for Pathway Perturbation Studies:This involves administering the compound to animal models of disease to study its effects on biological pathways in a whole-organism context. This is a crucial step in evaluating the potential of a compound to modulate disease processes.

The absence of published data on these specific applications suggests that 2-(4-Fluoro-3-isobutoxyphenyl)ethanol may be a novel compound with as-yet-undisclosed research uses, a synthetic intermediate for other more complex molecules that are the primary focus of research, or a compound that has been investigated in proprietary, unpublished studies.

Future Research Directions and Challenges for 2 4 Fluoro 3 Isobutoxyphenyl Ethanol

Unexplored Biological Activities and Targets

The future exploration of 2-(4-Fluoro-3-isobutoxyphenyl)ethanol will likely commence with broad-spectrum screening to identify any potential biological activities. The presence of a fluoro-isobutoxyphenyl group suggests that its metabolic fate and potential interactions with various biological targets could be of interest. The isobutoxy group may influence its lipophilicity, potentially affecting its ability to cross cellular membranes and interact with intracellular targets. The fluorine atom can alter the electronic properties of the phenyl ring and may enhance binding to specific protein pockets, a strategy often employed in medicinal chemistry to improve drug efficacy and metabolic stability.

Initial research would likely involve high-throughput screening against a diverse panel of receptors, enzymes, and ion channels to uncover any previously unknown biological effects. Subsequent studies would then focus on hit validation and target deconvolution to identify the specific molecular targets responsible for any observed activity.

Novel Synthetic Methodologies for Enhanced Accessibility

The development of efficient and scalable synthetic routes to this compound is a critical challenge for enabling its further study. While standard organic synthesis techniques can likely be employed, optimizing the synthesis for yield, purity, and cost-effectiveness will be a key research direction.

A plausible synthetic approach could involve the etherification of a fluorophenol derivative followed by functional group manipulations to introduce the ethanol (B145695) side chain. Challenges in this area may include regioselectivity during the etherification process and the potential for side reactions. Future research into novel catalytic systems or flow chemistry approaches could significantly improve the accessibility of this compound for extensive biological evaluation.

Advanced Computational Approaches for Structure-Based Design

In the absence of empirical biological data, advanced computational modeling can provide initial insights into the potential properties and interactions of this compound. Molecular docking studies could be employed to predict its binding affinity to a wide range of protein targets. By creating a virtual library of known protein structures, researchers can computationally screen for potential interactions, prioritizing future experimental validation.

Furthermore, molecular dynamics simulations could be used to understand the conformational flexibility of the molecule and the stability of its potential interactions with biological targets. These computational approaches can guide the design of future derivatives with improved potency and selectivity.

Integration with Systems Biology and Omics Approaches

Should initial screenings reveal any significant biological activity for this compound, a systems biology approach would be invaluable for understanding its broader physiological effects. Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics could reveal changes in gene expression, protein levels, and metabolic pathways in response to treatment with the compound.

This holistic view can help to identify not only the primary molecular target but also the downstream signaling cascades and cellular processes that are modulated. Such data would be crucial for building a comprehensive understanding of the compound's mechanism of action and potential therapeutic applications.

Opportunities for Further Elucidation of Mechanism of Action

A significant research opportunity lies in the detailed elucidation of the mechanism of action of this compound, should it exhibit any biological effects. This would involve a multi-pronged approach, combining biochemical assays, biophysical techniques, and cell-based studies.

For instance, if the compound is found to inhibit an enzyme, kinetic studies would be necessary to determine the mode of inhibition. Biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to directly measure the binding affinity and thermodynamics of the interaction with its target protein.

Addressing Research Gaps in Preclinical Understanding

A major research gap for this compound is the complete lack of preclinical data. Future research must address fundamental aspects such as its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro assays using liver microsomes or hepatocytes would be a first step in understanding its metabolic stability and identifying potential metabolites.

Further studies would need to evaluate its efficacy and pharmacokinetics in animal models, should a relevant biological activity be identified. These preclinical studies are essential for assessing the compound's potential for further development.

Potential for Development of Next-Generation Chemical Probes

Assuming this compound is found to have a well-defined biological target, it could serve as a scaffold for the development of next-generation chemical probes. By synthesizing derivatives with modifications such as biotin (B1667282) or fluorescent tags, researchers could create tools for target validation, imaging, and pull-down assays to identify binding partners.

These chemical probes would be instrumental in further dissecting the biological pathways in which the target of this compound is involved, thereby advancing our understanding of fundamental biological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.